2,6-Dichloroquinolin-5-amine

Catalog No.
S746519
CAS No.
607380-28-9
M.F
C9H6Cl2N2
M. Wt
213.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloroquinolin-5-amine

CAS Number

607380-28-9

Product Name

2,6-Dichloroquinolin-5-amine

IUPAC Name

2,6-dichloroquinolin-5-amine

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

InChI

InChI=1S/C9H6Cl2N2/c10-6-2-3-7-5(9(6)12)1-4-8(11)13-7/h1-4H,12H2

InChI Key

TVPGXEHODHDXJW-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1C(=C(C=C2)Cl)N)Cl

Canonical SMILES

C1=CC(=NC2=C1C(=C(C=C2)Cl)N)Cl

2,6-Dichloroquinolin-5-amine is an organic compound with the molecular formula C9H6Cl2N2C_9H_6Cl_2N_2 and a molecular weight of approximately 213.06 g/mol. It features a quinoline ring structure substituted with two chlorine atoms at the 2 and 6 positions, and an amino group at the 5 position. This compound is categorized under heterocyclic compounds, specifically quinolines, which are known for their diverse biological activities and utility in medicinal chemistry .

The chemical reactivity of 2,6-Dichloroquinolin-5-amine can be attributed to its functional groups. Key reactions include:

  • Amination Reactions: The compound can undergo palladium-catalyzed amination, where it reacts with various amines to form substituted products. The selectivity of these reactions can vary depending on the substituents on the quinoline ring .
  • Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles in substitution reactions, leading to the formation of various derivatives.

Research indicates that 2,6-Dichloroquinolin-5-amine exhibits significant biological activities, particularly in antimicrobial and antitumor domains. Its structure allows it to interact with biological targets effectively:

  • Antimicrobial Properties: Studies have shown that this compound possesses antibacterial activity against various strains of bacteria, making it a candidate for further development as an antimicrobial agent.
  • Antitumor Activity: Preliminary research suggests potential anticancer properties, with mechanisms possibly linked to its ability to interfere with cellular processes in cancer cells .

Several methods have been developed for synthesizing 2,6-Dichloroquinolin-5-amine:

  • Amination of Dichloroquinoline: A common synthetic route involves the reaction of 2,6-Dichloroquinoline with amines under palladium catalysis. This method allows for selective substitution at the amino position .
  • Reactions with Quinone Precursors: Another approach includes reacting 6-chloroquinoline-5,8-quinone with primary aliphatic or aromatic amines in ethanol, which facilitates the formation of the desired amine product.
  • Condensation Reactions: The synthesis may also involve condensation reactions between chlorinated quinoline derivatives and other amine sources under controlled conditions.

2,6-Dichloroquinolin-5-amine has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a scaffold for developing new antimicrobial and anticancer drugs.
  • Chemical Research: It serves as a useful intermediate in organic synthesis and material science, particularly in designing novel quinoline-based compounds .

Interaction studies involving 2,6-Dichloroquinolin-5-amine focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic uses:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its pharmacodynamics and pharmacokinetics.
  • Cellular

Several compounds share structural similarities with 2,6-Dichloroquinolin-5-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,6-DichloroanilineContains an amino group; two chlorine atomsPrimarily used in dye manufacturing
4-AminoquinolineAmino group at position 4 on the quinoline ringKnown for its use in antimalarial drugs
8-HydroxyquinolineHydroxy group at position 8Exhibits chelation properties
2-ChloroquinolineSingle chlorine atom at position 2Used in synthesis of various pharmaceutical agents

The uniqueness of 2,6-Dichloroquinolin-5-amine lies in its specific substitution pattern that enhances its biological activity compared to other similar compounds.

XLogP3

3.1

Wikipedia

2,6-Dichloroquinolin-5-amine

Dates

Last modified: 08-15-2023

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